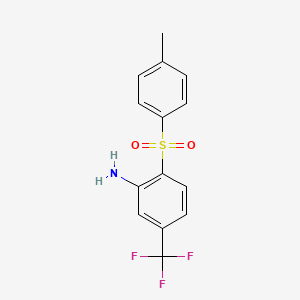

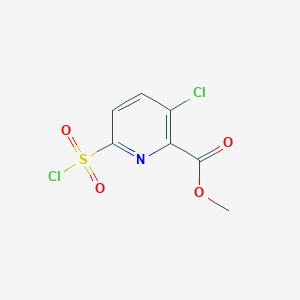

N1-(2-(3,4-二甲氧基苯基)-2-羟基乙基)-N2-(2-甲氧基-5-甲基苯基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N1-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is a chemical entity that can be synthesized through a series of organic reactions. The structure of the compound suggests it contains multiple functional groups, including oxalamide, methoxy, and phenyl groups, which may contribute to its chemical behavior and properties.

Synthesis Analysis

The synthesis of related oxalamide compounds has been explored in the literature. A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides has been developed, which could potentially be adapted for the synthesis of N1-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide. This method involves the classical Meinwald rearrangement and a new rearrangement sequence, starting from 3-(2-nitroaryl)oxirane-2-carboxamides and is described as operationally simple and high yielding .

Molecular Structure Analysis

The molecular structure of oxalamides, in general, includes a central oxalamide moiety flanked by various aryl or alkyl substituents. The specific substituents in the compound of interest, such as the 3,4-dimethoxyphenyl and 2-methoxy-5-methylphenyl groups, would influence the overall molecular geometry, electronic distribution, and potential interaction sites for further chemical reactions.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not directly reported, oxalamides generally exhibit properties influenced by their molecular structure. The presence of multiple methoxy groups would affect the compound's solubility in organic solvents, and the oxalamide group could contribute to hydrogen bonding, impacting its melting point and boiling point. The stability of the compound under various conditions, such as the presence of bases, could be inferred from related studies, such as the formation of a stable complex of a heterocycle with dimethylformamide .

科学研究应用

新型合成方法

马梅多夫等人(2016年)的研究开发了一种新颖的一锅法合成方法,用于从3-(2-硝基芳基)环氧丙酰胺制备N1-(2-羧基芳基)-N2-(芳基或H)草酰胺,突出了复杂草酰胺在合成蒽醌酸衍生物和草酰胺中的应用,通过迈恩沃尔德重排和新的重排序列。这种方法操作简单,产率高,为蒽醌酸衍生物和草酰胺提供了一个新的配方,可能包括类似于N1-(2-(3,4-二甲氧基苯基)-2-羟基乙基)-N2-(2-甲氧基-5-甲基苯基)草酰胺的化合物(Mamedov et al., 2016)。

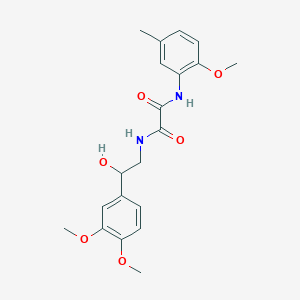

化学结构分析

马丁内斯-马丁内斯等人(1998年)进行了对称和非对称草酰胺,包括N-(2-羟基苯基)-N′-(2-甲氧基苯基)草酰胺的合成和结构研究。他们的研究侧重于这些化合物通过分子内三中心氢键的稳定化,这对于理解这类草酰胺衍生物在各个领域中的化学行为和应用至关重要(马丁内斯-马丁内斯等人,1998年)。

代谢途径分析

尼尔森等人(2017年)探索了NBOMe化合物的代谢途径,这些化合物与N1-(2-(3,4-二甲氧基苯基)-2-羟基乙基)-N2-(2-甲氧基-5-甲基苯基)草酰胺具有结构相似性。他们的研究旨在确定参与这些化合物代谢的细胞色素P450酶,为了解它们经历的生物转化,包括羟基化和去甲基化,提供了见解。这项研究对于理解复杂草酰胺在生物系统中的代谢命运和潜在相互作用具有相关性(Nielsen et al., 2017)。

作用机制

未来方向

属性

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N'-(2-methoxy-5-methylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O6/c1-12-5-7-16(26-2)14(9-12)22-20(25)19(24)21-11-15(23)13-6-8-17(27-3)18(10-13)28-4/h5-10,15,23H,11H2,1-4H3,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBLLRUAEYPHIRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CC(=C(C=C2)OC)OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone](/img/structure/B2548912.png)

![5-Methyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2548914.png)

![5-[2-(4-Methoxyphenyl)diazenyl]-4-phenyl-2-(4-pyridinyl)pyrimidine](/img/structure/B2548918.png)

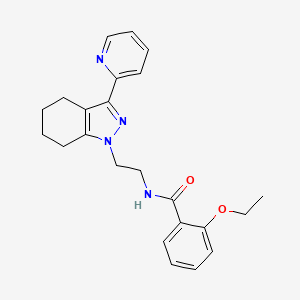

![ethyl 2-(2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate](/img/structure/B2548919.png)

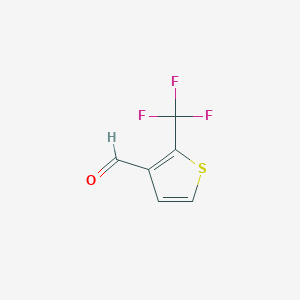

![1-({5-[(4-Methylphenyl)sulfonyl]-2-thienyl}carbonyl)pyrrolidine](/img/structure/B2548921.png)

![5-[4-(Dimethylamino)phenyl]-4-(3-{[(4-methoxyphenyl)methyl]amino}propyl)-1,2-dihydropyrazol-3-one](/img/structure/B2548922.png)

![3-isopropyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2548925.png)

![(3R,5S)-5-[(tert-Butyloxycarbonylamino)methyl]pyrrolidine-3-ol](/img/structure/B2548928.png)